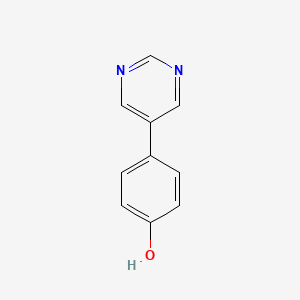

4-(Pyrimidin-5-yl)phenol

説明

特性

IUPAC Name |

4-pyrimidin-5-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-3-1-8(2-4-10)9-5-11-7-12-6-9/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRUJAHKZNMADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)phenol typically involves the coupling of a pyrimidine derivative with a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a halogenated pyrimidine reacts with a phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: 4-(Pyrimidin-5-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: Both the phenol and pyrimidine moieties can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

Reduction: Hydrogen gas (H_2) with a palladium catalyst (Pd/C) under high pressure.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH_3I).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield benzoquinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenol rings .

科学的研究の応用

Biological Applications

4-(Pyrimidin-5-yl)phenol has been investigated for several biological activities:

-

Anticancer Activity :

- Compounds similar to this compound have shown significant anticancer properties. For instance, pyrimidine derivatives are known to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .

- A study demonstrated that certain pyrimidine analogs exhibited potent activity against various cancer cell lines, suggesting that this compound could be a lead compound for further development .

-

Antimicrobial Properties :

- Research indicates that pyrimidine derivatives possess antibacterial and antifungal properties. These compounds interact with microbial targets, potentially disrupting their growth and survival .

- The compound's ability to inhibit specific kinases involved in microbial resistance mechanisms has been highlighted in recent studies .

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A recent investigation focused on the synthesis of novel pyrimidine derivatives, including this compound, which demonstrated selective inhibition of CDK2 in vitro. The study reported an IC50 value indicating effective cytotoxicity against MCF7 breast cancer cells, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various pyrimidine derivatives against clinical isolates of bacteria. Results indicated that compounds containing the pyrimidine ring showed significant inhibition of bacterial growth, supporting their use as potential antimicrobial agents .

Comparative Analysis of Biological Activities

作用機序

The mechanism of action of 4-(Pyrimidin-5-yl)phenol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target. The exact pathways and molecular targets depend on the specific derivative and its intended application .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 4-(pyrimidin-5-yl)phenol with analogous pyrimidine-based compounds, focusing on substituents, molecular properties, and applications:

Key Observations :

- Substituent Position: The position of hydroxyl groups significantly impacts reactivity. For example, 5-(4-Ethylphenyl)pyrimidin-2-ol has a hydroxyl at the pyrimidine-2 position, making it more nucleophilic than this compound, where the hydroxyl is on the benzene ring .

- Electronic Effects : Fluorine substitution in 4-(4-fluorophenyl) derivatives enhances metabolic stability and binding affinity in pharmaceuticals .

- Solubility : Hydroxyl and hydroxymethyl groups improve aqueous solubility, as seen in the rosuvastatin intermediate , whereas aldehyde groups (e.g., 4-(pyrimidin-5-yl)benzaldehyde) increase electrophilicity for cross-coupling reactions .

Crystallographic and Physicochemical Properties

- This compound: Limited crystallographic data are available, but derivatives like N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () exhibit well-defined hydrogen-bonding networks, critical for stabilizing crystal structures .

- Thermal Stability : Pyrimidine derivatives with bulky substituents (e.g., isopropyl in ) show higher melting points due to reduced molecular motion .

生物活性

4-(Pyrimidin-5-yl)phenol, with the chemical formula C10H8N2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a phenolic group substituted with a pyrimidine ring at the para position. This configuration is crucial for its biological activity, influencing its interactions with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that it possesses cytotoxic effects against MDA-MB-453 breast cancer cells, demonstrating potential as an anticancer agent .

- Antimicrobial Properties : The compound has been tested against several microbial strains, showcasing antibacterial and antifungal activities. In particular, it has shown effectiveness against E. coli and C. albicans, indicating its potential as a therapeutic agent in treating infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, thereby preventing their proliferation. This effect is likely mediated through its interaction with specific cellular pathways that regulate the cell cycle.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer and antimicrobial properties by inducing oxidative stress in target cells .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Cytotoxic to MDA-MB-453 cells | |

| Antimicrobial | Active against E. coli and C. albicans | |

| Anti-inflammatory | Inhibits COX enzymes |

Case Study: Anticancer Potential

In a study assessing the anticancer properties of various pyrimidine derivatives, this compound was found to have significant cytotoxicity against several cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in drug development for cancer therapies .

Case Study: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment for bacterial infections .

Q & A

Q. Q: What are the standard synthetic routes for 4-(Pyrimidin-5-yl)phenol, and how can purity be optimized?

A: The synthesis typically involves coupling a pyrimidine precursor with a substituted phenol. A common method utilizes Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of pyrimidine reacts with a halogenated phenol under palladium catalysis . For purity optimization:

- Recrystallization : Use polar solvents like ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate and hexane to isolate the product (monitor via TLC, Rf ~0.3–0.4).

- Spectroscopic Validation : Confirm structure via -NMR (aromatic protons at δ 8.5–9.0 ppm for pyrimidine) and LC-MS (M+H ~189.2) .

Structural Characterization

Q. Q: How can the crystal structure and electronic properties of this compound be resolved?

A:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. Dihedral angles between the pyrimidine and phenol rings (~12–15°) indicate planarity .

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Advanced Functionalization Strategies

Q. Q: How does this compound act as a directing group in meta-selective C-H functionalization?

A: The phenol hydroxyl group coordinates to transition metals (e.g., Pd, Ru), directing electrophilic substitution to the meta position of aromatic substrates. Key steps:

Metal Coordination : The pyrimidine nitrogen and phenolic oxygen form a chelate with the metal catalyst.

Electron-Withdrawing Effects : Pyrimidine enhances electrophilicity at the meta position, enabling regioselective arylation or alkylation .

Temporary Directing Group (TDG) Removal : Mild acidic hydrolysis (e.g., HCl/THF) cleaves the auxiliary without damaging the core structure .

Data Contradictions in Reaction Yields

Q. Q: How should researchers address inconsistencies in reported yields for pyrimidine-phenol coupling reactions?

A: Contradictions often arise from:

- Catalyst Loading : Pd(PPh) (2–5 mol%) vs. cheaper Pd(OAc) (higher loading required).

- Solvent Effects : DMF increases reactivity but may degrade sensitive substrates; dioxane offers milder conditions.

- Oxygen Sensitivity : Use Schlenk-line techniques for air-sensitive intermediates. Validate reproducibility via controlled glovebox experiments .

Thermal and Chemical Stability

Q. Q: What analytical methods assess the stability of this compound under reaction conditions?

A:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically >200°C).

- DSC (Differential Scanning Calorimetry) : Detects phase transitions or exothermic decomposition events.

- Stress Testing : Expose to acidic (pH 2), basic (pH 10), and oxidative (HO) conditions; monitor degradation via HPLC .

Biological Activity Profiling

Q. Q: How can researchers evaluate the bioactivity of this compound derivatives?

A:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization. Pyrimidine derivatives often exhibit competitive inhibition due to ATP-binding site interactions .

Computational Modeling for Drug Design

Q. Q: What computational tools predict the binding affinity of this compound derivatives to target proteins?

A:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., pyrimidine-phenol H-bonding with Asp86 in EGFR).

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .

Handling Air/Moisture Sensitivity

Q. Q: What precautions are required for handling this compound in moisture-sensitive reactions?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。